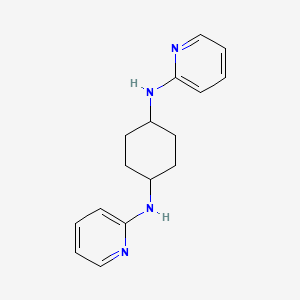

N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine

Description

N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine (abbreviated as 2-PMCD) is a cyclohexane-1,4-diamine derivative functionalized with pyridin-2-yl substituents. This compound is synthesized via solvent drop-assisted grinding of 2-mercaptobenzoic acid (2-MBA) and 2-PMCD in a 1:1 molar ratio, yielding a product with a melting point of 439.6–441.1 K . Its crystal structure and supramolecular interactions (e.g., C–H···N, C–H···π, π–π stacking) have been extensively studied, particularly in comparison to its isomers with pyridin-3-yl and pyridin-4-yl substituents .

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-dipyridin-2-ylcyclohexane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h1-6,11-14H,7-10H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUYRMUGQQUUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=CC=CC=N2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with pyridine-2-carbaldehyde under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction . The mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Oxidized derivatives of the pyridine rings.

Reduction: Reduced forms of the compound with hydrogenated pyridine rings.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine primarily involves its ability to act as a ligand and form coordination complexes with metal ions . These complexes can participate in various catalytic cycles, facilitating reactions such as polymerization, oxidation, and reduction . The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .

Comparison with Similar Compounds

N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine

- Structure: Replaces pyridinyl groups with 2-chloroquinolin-3-yl moieties.

- Function: Exhibits inhibitory activity against the AKT1 enzyme, a key regulator in cancer pathways. Computational studies suggest strong binding affinities due to quinoline’s planar aromatic system .

- Key Difference: The quinoline substituent enhances π-π stacking and hydrophobic interactions compared to pyridinyl groups in 2-PMCD .

N1,N4-bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD)

- Structure: Features dimethylamino-substituted benzylidene groups.

- Function: Acts as a fluorophore with aggregation-induced emission (AIE) properties. Unlike 2-PMCD, DBD is non-emissive in solution but highly emissive in the solid state .

- Application : Used in organic vapor sensing due to fluorescence switching mechanisms .

N1,N4-bis(2-hydroxybenzylidene)benzene-1,4-diamine

- Structure : Incorporates ortho-hydroxybenzylidene substituents.

- Properties : Higher melting point (257–258.3°C) compared to 2-PMCD (440 K), attributed to intramolecular hydrogen bonding and enhanced crystallinity .

Catalytic and Coordination Chemistry Analogues

(N1E,N4E)-N1,N4-bis(pyridin-2-yl)ethylene benzene-1,4-diamine (BPEBD)

- Structure : Ethylene-linked pyridinyl groups instead of cyclohexane.

- Function: Serves as a binuclear catalyst in Cu-based atom transfer radical polymerization (ATRP).

Ni(II) Complexes with N1,N4-bis(pyridin-2-ylmethylene)butane-1,4-diamine

- Structure : Butane backbone instead of cyclohexane.

N1,N4-bis(furan-2-ylmethyliden)benzene-1,4-diamine

N1,N4-bis(3-chlorobenzyl)cyclohexane-1,4-diamine

- Structure : Chlorobenzyl substituents on cyclohexane.

- Application : Used in organic synthesis but lacks the pyridinyl coordination sites present in 2-PMCD , limiting its utility in metal complexation .

Comparative Data Tables

Table 1: Melting Points and Functional Group Impact

Key Research Findings

Structural Flexibility : The cyclohexane backbone in 2-PMCD enables conformational adaptability, enhancing its utility in crystal engineering and metal coordination compared to rigid aromatic backbones .

Electronic Effects : Pyridinyl groups in 2-PMCD facilitate stronger π-acceptor interactions with transition metals vs. alkyl or hydroxy-substituted analogues .

Biological Limitations: While 2-PMCD lacks direct bioactivity reports, its derivatives with electron-withdrawing groups (e.g., chloro, quinolinyl) show enhanced enzyme inhibition .

Biological Activity

N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure substituted with two pyridine rings at the 1 and 4 positions. The molecular formula is . The presence of the pyridine moieties enhances its ability to interact with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their conformation and function. This mechanism is crucial in its antimicrobial and anticancer activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated significant cytotoxic effects. The IC50 values were found to be in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HeLa | 3 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The compound was tested using standard agar diffusion methods, showing promising results that suggest it could serve as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the mechanisms underlying its anticancer effects. Researchers employed flow cytometry to analyze apoptotic pathways in treated cancer cells. Results indicated that the compound induces apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Modifications to the pyridine rings influence both antimicrobial and anticancer activities. Substituents on the pyridine nitrogen atoms enhance binding affinity to target proteins.

- Synergistic Effects : Combination studies with existing antibiotics revealed synergistic effects that lower MIC values when used in conjunction with traditional therapies.

- In Vivo Studies : Preliminary animal studies indicate that this compound exhibits favorable pharmacokinetic profiles, suggesting potential for further development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.